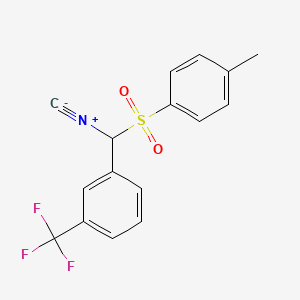

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2S/c1-11-6-8-14(9-7-11)23(21,22)15(20-2)12-4-3-5-13(10-12)16(17,18)19/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUQFRUMFOTOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(F)(F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620148 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-45-3 | |

| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene, a specialized α-substituted p-toluenesulfonylmethyl isocyanide (TosMIC) derivative. TosMIC and its analogues are exceptionally versatile reagents in modern organic synthesis, serving as powerful building blocks for a vast array of heterocyclic compounds, many of which are scaffolds for medicinally active molecules.[1][2] The introduction of the 3-(trifluoromethyl)phenyl moiety offers a strategic advantage in drug discovery, as the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent compounds. This guide details a robust, two-step synthetic protocol, beginning with the formation of an N-formamide intermediate, followed by dehydration to yield the target isocyanide. We will explore the underlying reaction mechanisms, provide a detailed, step-by-step experimental procedure, address critical safety considerations, and present a logical workflow to ensure reproducible, high-yield synthesis for researchers in organic chemistry and drug development.

Introduction: The Strategic Value of Functionalized TosMIC Reagents

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a uniquely functionalized C1 synthon, featuring an isocyano group, an acidic α-carbon, and a sulfonyl group which acts as both an excellent leaving group and an activator for the adjacent proton.[3] This trifecta of reactivity makes TosMIC an indispensable tool for constructing complex molecular architectures, particularly five-membered heterocycles like oxazoles, imidazoles, and pyrroles through reactions such as the Van Leusen reaction.[4][5][6]

The strategic importance of synthesizing derivatives like 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene lies in the convergence of TosMIC's synthetic utility with the well-established benefits of organofluorine chemistry in drug design. The trifluoromethyl (-CF3) group is a prevalent substituent in pharmaceuticals, known to modulate key drug properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, while its lipophilicity can improve membrane permeability and metabolic resistance by blocking sites susceptible to oxidative metabolism.[7][8]

Therefore, 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene is not merely a chemical entity but a specialized tool designed for medicinal chemists. It enables the direct incorporation of a trifluoromethylphenyl scaffold into heterocyclic cores, streamlining the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles.[2][8] This guide provides the foundational knowledge to reliably produce this high-value reagent.

Retrosynthetic Analysis and Mechanistic Pathway

The synthesis of α-substituted TosMIC derivatives is most effectively achieved through a two-step sequence starting from the corresponding aldehyde.

Step 1: Formation of the N-(α-Tosyl)-formamide Intermediate The synthesis begins with a multi-component reaction analogous to an α-amino alkylation.[3] 3-(Trifluoromethyl)benzaldehyde is reacted with formamide and p-toluenesulfinic acid. This reaction proceeds via the formation of an N-acyliminium ion intermediate, which is then trapped by the nucleophilic sulfinate anion to form the stable N-(α-tosyl-[3-(trifluoromethyl)benzyl])formamide.

Step 2: Dehydration to the Isocyanide The crucial conversion of the formamide to the isocyanide is accomplished through a dehydration reaction.[9] Phosphorus oxychloride (POCl3) is a powerful and commonly used dehydrating agent for this transformation. In the presence of a tertiary amine base, such as triethylamine (TEA), POCl3 activates the formamide oxygen, facilitating a sequence of eliminations that ultimately yield the isocyanide product and inorganic byproducts. The base is critical for neutralizing the HCl generated during the reaction.[10]

Below is a diagram illustrating the overall synthetic workflow.

Caption: High-level workflow for the synthesis of the target isocyanide.

Reagent Data and Properties

Proper planning requires a thorough understanding of the physical and chemical properties of all reagents involved.

| Reagent | Formula | MW ( g/mol ) | Form | MP/BP (°C) | Key Hazards |

| 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | 174.12 | Liquid | BP: 83-86 (30 mmHg)[7] | Irritant, Combustible[11] |

| p-Toluenesulfinic acid sodium salt | C7H7NaO2S | 178.18 | Solid | >300[12] | Eye Irritant[13] |

| Formamide | CH3NO | 45.04 | Liquid | BP: 210 | Teratogen |

| Phosphorus Oxychloride (POCl3) | Cl3OP | 153.33 | Liquid | BP: 107[14] | Corrosive, Water-Reactive[15] |

| Triethylamine (TEA) | C6H15N | 101.19 | Liquid | BP: 89.5 | Flammable, Corrosive |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | Liquid | BP: 66 | Flammable, Peroxide-former |

Detailed Experimental Protocol

Scientist's Note: This protocol is adapted from established procedures for the synthesis of α-substituted TosMIC reagents.[10] All operations involving phosphorus oxychloride and the final isocyanide product must be conducted in a well-ventilated chemical fume hood.

Part A: Synthesis of N-(α-Tosyl-[3-(trifluoromethyl)benzyl])formamide

-

Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(Trifluoromethyl)benzaldehyde (10.0 g, 57.4 mmol), formamide (11.5 mL, 287 mmol), and p-toluenesulfinic acid sodium salt (12.2 g, 68.9 mmol) in a suitable solvent system such as toluene (100 mL).

-

Reaction Execution: Heat the stirred reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of water and stir vigorously for 15 minutes.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with water (2 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove residual impurities.

-

Dry the white solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step. Expected yield: 85-95%.

-

Part B: Synthesis of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

CRITICAL SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[14][16][17] Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a chemical fume hood.[18] Triethylamine is also corrosive and flammable.

-

Reaction Setup: To a 500 mL dry, three-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, add the N-(α-Tosyl-[3-(trifluoromethyl)benzyl])formamide (15.0 g, 43.7 mmol) from Part A and anhydrous tetrahydrofuran (THF, 200 mL). Stir to form a suspension.

-

Addition of POCl3: Add phosphorus oxychloride (8.1 mL, 87.4 mmol, 2.0 equiv.) to the suspension. Stir for 5 minutes at room temperature.

-

Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Mechanistic Insight: At this stage, POCl3 activates the carbonyl oxygen of the formamide, preparing it for elimination. The subsequent slow addition of base is crucial to control the exotherm of the neutralization and dehydration reactions.

-

Slowly add triethylamine (36.5 mL, 262 mmol, 6.0 equiv.) dropwise via an addition funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 45-60 minutes.

-

Workup and Isolation:

-

Carefully quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash them sequentially with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure on a rotary evaporator (bath temperature < 40 °C).

-

-

Purification: The crude product is typically an off-white or pale-yellow solid. Recrystallize from a suitable solvent system, such as 2-propanol or a mixture of ethyl acetate and hexanes, to yield the final product as a crystalline solid.[10] Expected yield: 70-85%.

Process Logic and Troubleshooting

Caption: Troubleshooting guide for common synthesis issues.

Conclusion

This guide provides a detailed and technically grounded protocol for the synthesis of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene. By following the outlined steps, paying close attention to the reaction conditions and safety protocols, researchers can reliably produce this valuable synthetic intermediate. The successful synthesis of this reagent opens the door to the efficient construction of novel heterocyclic libraries bearing the trifluoromethylphenyl motif, accelerating lead generation and optimization efforts in modern drug discovery programs.[2][19]

References

- Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (1996). A new synthesis of α-substituted tosylmethyl isocyanides and their use in the synthesis of a potent p38 kinase inhibitor. Tetrahedron Letters, 37(45), 8113-8116. (URL not available in search results)

-

Bentham Science Publishers. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. [Link]

-

Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

-

Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]

-

Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. [Link]

-

Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASAYAN Journal of Chemistry, 12(4), 1919-1926. [Link]

-

PubChem. (n.d.). Sodium p-toluenesulfinate. [Link]

-

González-Lainez, M., et al. (2022). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 87(17), 11535–11547. [Link]

-

ResearchGate. (2019). (PDF) TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. [Link]

-

Pharmaffiliates. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. [Link]

-

Royal Society of Chemistry. (2021). One pot synthesis of isocyano-containing, densely functionalised gem-difluoroalkenes from α-trifluoromethyl alkenes, alkyl halides and TosMIC. Organic Chemistry Frontiers. [Link]

-

van Leusen, D. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Semantic Scholar. [Link]

-

Al-Tel, T. H. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1192. [Link]

-

Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

-

ResearchGate. (2021). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. P-TOLUENESULFINIC ACID SODIUM SALT | 207801-20-5 [chemicalbook.com]

- 13. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. lanxess.com [lanxess.com]

- 16. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. nj.gov [nj.gov]

- 18. my.airliquide.com [my.airliquide.com]

- 19. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene, a specialized analogue of the versatile synthetic building block, p-toluenesulfonylmethyl isocyanide (TosMIC). The strategic incorporation of a trifluoromethyl (CF3) group on the phenyl ring is intended to impart unique properties beneficial for applications in medicinal chemistry and drug development. This document details a robust synthetic protocol, predicted physicochemical and spectroscopic data, and explores the potential reactivity and applications of this compound, with a focus on its utility in multicomponent reactions for the construction of novel heterocyclic scaffolds. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery.

Introduction: The Strategic Fusion of TosMIC Chemistry with Fluorine

p-Toluenesulfonylmethyl isocyanide (TosMIC) has long been established as a cornerstone reagent in organic synthesis since its introduction by van Leusen.[1][2] Its remarkable versatility stems from the unique combination of three key functional elements: an isocyano group capable of α-addition, an acidic α-carbon, and a tosyl group that acts as both an activating group and an excellent leaving group.[2] This arrangement allows TosMIC and its derivatives to serve as powerful synthons in a multitude of transformations, most notably the van Leusen three-component reaction for the synthesis of imidazoles.[2][3]

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in modern medicinal chemistry.[4][5] The CF3 group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] It often serves as a bioisostere for methyl or chloro groups, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[8]

This guide focuses on 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene , a molecule that synergistically combines the synthetic utility of the TosMIC framework with the advantageous properties of the trifluoromethyl group. The strategic placement of the CF3 group on the benzene ring is anticipated to influence the reactivity of the isocyanide and provide a valuable building block for the synthesis of novel trifluoromethyl-substituted heterocyclic compounds of significant interest to the pharmaceutical industry.

Synthesis and Characterization

The synthesis of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene is proposed based on the well-established and reliable procedure for the preparation of α-tosylbenzyl isocyanide.[9] The synthetic route is a two-step process involving the formation of a formamide intermediate followed by its dehydration.

Synthetic Pathway

Caption: Synthetic pathway for 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene.

Experimental Protocols

Step 1: Synthesis of N-[methyl]formamide

This procedure is adapted from the synthesis of N-(α-tosylbenzyl)formamide.[9]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge acetonitrile (55 mL), toluene (55 mL), 3-(trifluoromethyl)benzaldehyde (1.2 equivalents), formamide (2.5 equivalents), and chlorotrimethylsilane (1.1 equivalents).

-

Reaction Execution: Heat the solution to 50°C and stir for 4-5 hours.

-

Addition of Sulfinic Acid: Add p-toluenesulfinic acid (1.5 equivalents) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.

-

Work-up and Isolation: Cool the solution to room temperature and add tert-butyl methyl ether (TBME, 55 mL). Stir for 5 minutes, then add water (275 mL). Cool the mixture to 0°C and hold for 1 hour to allow for precipitation.

-

Purification: Collect the white solid by filtration, wash with TBME, and dry in a vacuum oven at 60°C for 5-10 hours. The resulting N-[methyl]formamide is expected to be of sufficient purity for the next step.

Step 2: Dehydration to 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

This dehydration protocol is a modification of a known procedure.[9][10]

-

Reaction Setup: In a three-necked round-bottomed flask fitted with a mechanical stirrer, an addition funnel, and a temperature probe, charge tetrahydrofuran (THF, 200 mL) and the N-[methyl]formamide (1.0 equivalent) from the previous step.

-

Addition of Dehydrating Agent: Add phosphorus oxychloride (2.0 equivalents) and stir the resulting solution for 5 minutes at 25°C.

-

Base Addition: Cool the solution to 0°C and slowly add triethylamine (6.0 equivalents) over 30-45 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.

-

Work-up and Isolation: Quench the reaction with an equal volume of water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as 1-propanol, to yield the final product as a solid.[9]

Predicted Physicochemical and Spectroscopic Data

The following data are predicted based on the known properties of α-tosylbenzyl isocyanide and the electronic effects of the trifluoromethyl group.

| Property | Predicted Value |

| Molecular Formula | C16H12F3NO2S |

| Molecular Weight | 339.34 g/mol |

| Appearance | Off-white to beige solid |

| Melting Point | Expected to be in the range of 130-150°C (decomposes) |

| Solubility | Soluble in THF, CH2Cl2, CHCl3; sparingly soluble in alcohols |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.8-7.4 (m, 8H, Ar-H)

-

δ 5.7 (s, 1H, CH)

-

δ 2.45 (s, 3H, CH₃)

-

Rationale: The aromatic protons of the trifluoromethyl-substituted ring are expected to appear as a complex multiplet. The protons on the tosyl group will appear as two doublets. The benzylic proton will be a singlet, and the methyl protons of the tosyl group will also be a singlet.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 166 (t, isocyanide C)

-

δ 147, 133-125 (aromatic C)

-

δ 124 (q, CF₃)

-

δ 76 (CH)

-

δ 22 (CH₃)

-

Rationale: The isocyanide carbon will appear as a triplet due to coupling with nitrogen. The carbon bearing the CF3 group will appear as a quartet due to C-F coupling.

-

-

IR (KBr, cm⁻¹):

-

~2130 (N≡C stretch, strong and sharp)

-

~1330 & 1160 (SO₂ asymmetric and symmetric stretch)

-

~1320 (C-F stretch)

-

Reactivity and Synthetic Applications

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene is a densely functionalized molecule poised for a variety of synthetic transformations.[1]

The van Leusen Three-Component Imidazole Synthesis

A primary application of this reagent is in the van Leusen three-component reaction to generate 1,4,5-trisubstituted imidazoles.[2][3] This reaction involves the condensation of an aldehyde, a primary amine, and the TosMIC analogue. The trifluoromethylphenyl group will be installed at the 4-position of the resulting imidazole ring, providing a direct route to a class of compounds with high potential in medicinal chemistry.

Caption: The van Leusen three-component synthesis of a trifluoromethyl-substituted imidazole.

Synthesis of Other Heterocycles

Beyond imidazoles, TosMIC and its derivatives are known to participate in the synthesis of a wide array of other heterocyclic systems, including:

-

Oxazoles: Through reaction with aldehydes in the presence of a base.[11]

-

Pyrroles: Via reaction with activated alkenes.

-

Thiazoles: In reactions involving thioamides.

The presence of the electron-withdrawing trifluoromethyl group may influence the rate and regioselectivity of these cycloaddition reactions, offering opportunities for further investigation and methodological development.

Safety and Handling

Isocyanides are a class of compounds that should be handled with care due to their potential toxicity.[1]

-

Toxicity: While TosMIC is reported to be less volatile and odorous than many other isocyanides, all isocyanides should be treated as toxic.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thermal Stability: Isocyanides of this type can be thermally unstable at elevated temperatures.[9] Avoid heating above 35-40°C to prevent decomposition.[9]

-

Storage: Store in a cool, dry place away from heat and incompatible materials.

Conclusion

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene represents a valuable, albeit specialized, synthetic building block that merges the proven synthetic utility of TosMIC chemistry with the beneficial physicochemical properties imparted by the trifluoromethyl group. The synthetic route detailed herein is robust and scalable, drawing from well-established precedents. The predicted reactivity of this compound, particularly in multicomponent reactions, opens a direct and efficient pathway to novel, trifluoromethyl-substituted heterocyclic compounds. Such scaffolds are of high interest in modern drug discovery programs, where the modulation of metabolic stability and lipophilicity is paramount. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this promising reagent in their synthetic endeavors.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

Inno Pharmchem. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

-

Wikipedia. (2023). Trifluoromethyl group. [Link]

-

Doemling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

-

Wikipedia. (2023). Van Leusen reaction. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Aldimines. A New and Simple Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry, 42(7), 1153–1159.

- Sisko, J., & Mellinger, M. (1998). A convenient preparation of α-tosylbenzyl isocyanide and its use in the synthesis of 1,4,5-trisubstituted imidazoles. Tetrahedron Letters, 39(15), 2217-2220.

-

Ali, M. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6903. [Link]

Sources

- 1. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, underpinned by fundamental principles of chemical structure and electronic effects. The guide offers predicted spectral data, a detailed experimental protocol for data acquisition, and an in-depth discussion of the spectral features, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene is a member of the versatile class of reagents known as tosylmethyl isocyanides (TosMIC). TosMIC and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of various heterocyclic compounds.[1][2][3] The unique combination of the electron-withdrawing tosyl group, the synthetically adaptable isocyano group, and the strongly electron-withdrawing trifluoromethyl group on the phenyl ring makes this molecule a subject of interest for creating complex molecular architectures. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its constituent functional groups on the chemical shifts and coupling patterns.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene. These predictions are based on the analysis of structurally related compounds and the known effects of the tosyl, isocyano, and trifluoromethyl substituents.[1][4][5][6]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | H-2', H-6' |

| ~7.6-7.7 | m | 2H | H-4, H-6 |

| ~7.5 | t | 1H | H-5 |

| ~7.4 | d | 2H | H-3', H-5' |

| ~7.3 | s | 1H | H-2 |

| ~5.5 | s | 1H | CH(NC)SO₂ |

| 2.45 | s | 3H | CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | N≡C |

| ~145 | C-4' |

| ~135 | C-1' |

| ~132 (q, J ≈ 33 Hz) | C-3 |

| ~131 | C-1 |

| ~130 | C-2', C-6' |

| ~129.5 | C-5 |

| ~129 | C-3', C-5' |

| ~127 (q, J ≈ 4 Hz) | C-4 |

| ~125 (q, J ≈ 4 Hz) | C-6 |

| ~123 (q, J ≈ 272 Hz) | CF₃ |

| ~70 | CH(NC)SO₂ |

| 21.7 | CH₃ |

In-depth Spectral Interpretation

The predicted NMR spectra are a direct reflection of the electronic environment of each nucleus within the molecule. The presence of the strongly electron-withdrawing trifluoromethyl and tosyl groups, along with the anisotropic effects of the aromatic rings and the isocyano group, leads to a well-resolved and informative spectrum.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. The protons on the tosyl group's phenyl ring (H-2', H-6', H-3', and H-5') will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the sulfonyl group (H-2' and H-6') are deshielded due to the electron-withdrawing nature of the SO₂ group and will appear at a lower field (~7.8-7.9 ppm). The protons meta to the sulfonyl group (H-3' and H-5') will be found at a slightly higher field (~7.4 ppm).

The protons on the 3-(trifluoromethyl)phenyl ring will also show distinct signals. The trifluoromethyl group is a strong deactivating and meta-directing group, influencing the chemical shifts of the aromatic protons. The proton at the 2-position (H-2) is expected to be a singlet due to the absence of adjacent protons. The protons at the 4, 5, and 6-positions will likely appear as a multiplet and a triplet, with their chemical shifts influenced by both the trifluoromethyl group and the isocyano(tosyl)methyl substituent.

The methine proton (CH(NC)SO₂) is situated between two strong electron-withdrawing groups (isocyano and tosyl), leading to significant deshielding and a predicted chemical shift of around 5.5 ppm. This proton will appear as a singlet. The methyl protons of the tosyl group will give rise to a sharp singlet at approximately 2.45 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The isocyano carbon is expected to have a chemical shift in the range of 160-170 ppm.[7] The quaternary carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 272 Hz). The carbon to which the CF₃ group is attached (C-3) will also exhibit a quartet with a smaller coupling constant (J ≈ 33 Hz).

The aromatic carbons of both rings will resonate in the typical range of 120-145 ppm. The chemical shifts will be influenced by the substituents. For instance, the carbon atom bearing the sulfonyl group (C-1') and the carbon atom bearing the methyl group (C-4') in the tosyl ring will be deshielded. Similarly, the carbons in the 3-(trifluoromethyl)phenyl ring will have their chemical shifts modulated by the electronic effects of the CF₃ and the isocyano(tosyl)methyl groups. The methine carbon (CH(NC)SO₂) is expected to have a chemical shift around 70 ppm due to the attachment of the electronegative nitrogen and sulfur atoms. The methyl carbon of the tosyl group will appear at a high field, around 21.7 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the acquired data.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8] Ensure the solvent is of high purity to avoid extraneous signals.[9][10]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8][11]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16-64, depending on the sample concentration.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans for a good signal-to-noise ratio.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and highlight key logical relationships for spectral interpretation.

Caption: Molecular structure of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene.

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectroscopy of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene. By synthesizing information from related compounds and fundamental spectroscopic principles, this document offers a robust prediction and interpretation of the NMR data. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is crucial for the unambiguous structural confirmation of this and other complex organic molecules. The insights presented herein are intended to be a valuable resource for scientists engaged in synthetic chemistry and drug discovery, facilitating the efficient and accurate characterization of novel compounds.

References

- Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198.

-

Semantic Scholar. (n.d.). Supplementary Information for [Title of Paper]. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of isocyanide 1 a (A), chlorooxime 2 a (B), model... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

- Supporting Inform

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Wikipedia. (n.d.). TosMIC. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A 13C-NMR and IR study of isocyanides and some of their complexes. Retrieved from [Link]

-

DrugFuture. (n.d.). Tosylmethyl Isocyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

RSC Publishing. (n.d.). H/D isotope effects on NMR chemical shifts of nuclei involved in a hydrogen bridge of hydrogen isocyanide complexes with fluoride anion. Retrieved from [Link]

- Organic Chemistry. (2023).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. TosMIC - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR [m.chemicalbook.com]

- 6. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. rsc.org [rsc.org]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delineates a comprehensive framework for the crystallographic analysis of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene, a compound of interest in synthetic and medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available as of the date of this publication, this document serves as a detailed roadmap for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By leveraging established methodologies for analogous Tosylmethyl isocyanide (TosMIC) derivatives, we provide expert insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing phenomena. This guide is intended to equip researchers with the necessary protocols and theoretical understanding to pursue the structural determination of this and related compounds, thereby facilitating rational drug design and materials science applications.

Introduction: The Significance of TosMIC Derivatives in Synthesis

Tosylmethyl isocyanide (TosMIC) and its derivatives are a cornerstone of modern organic synthesis, prized for their versatility as C1 synthons.[1][2][3] The unique electronic arrangement of the isocyanide functional group, featuring a terminal carbon with both nucleophilic and electrophilic character, allows for a rich and diverse reactivity profile.[4] The adjacent tosyl group serves a dual purpose: it enhances the acidity of the α-proton, facilitating deprotonation and subsequent alkylation, and it can act as a competent leaving group.[2][5] This combination of functionalities makes TosMIC derivatives invaluable in the construction of a wide array of heterocyclic compounds, including oxazoles, imidazoles, and pyrroles, many of which are privileged scaffolds in medicinal chemistry.[2][5]

The introduction of a trifluoromethyl group onto the phenyl ring, as in the case of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene, is of particular interest in drug development. The trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. A detailed understanding of the three-dimensional structure of this molecule is therefore crucial for predicting its behavior in biological systems and for designing next-generation therapeutics.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of α-substituted TosMIC derivatives is well-documented, typically proceeding through the dehydration of an N-formamide precursor.[6] The proposed synthetic route to 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene would follow a similar logic.

Proposed Synthetic Protocol

A plausible synthetic approach involves a multi-step process starting from 3-(trifluoromethyl)benzaldehyde.

Step 1: Synthesis of N-(α-Tosyl-3-(trifluoromethyl)benzyl)formamide This step involves the condensation of 3-(trifluoromethyl)benzaldehyde, formamide, and p-toluenesulfinic acid.

Experimental Protocol:

-

To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 equiv.) and formamide (2.5 equiv.) in a 1:1 mixture of acetonitrile and toluene, add chlorotrimethylsilane (1.1 equiv.).

-

Heat the reaction mixture to 50°C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 equiv.) and continue heating for an additional 4-5 hours.

-

Cool the solution to room temperature and add tert-butyl methyl ether (TBME).

-

Add water and cool the mixture to 0°C to precipitate the product.

-

Collect the solid by filtration, wash with cold TBME, and dry under vacuum to yield the N-formamide intermediate.

Step 2: Dehydration to 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene The final step is the dehydration of the formamide to the isocyanide.

Experimental Protocol:

-

Suspend the N-(α-Tosyl-3-(trifluoromethyl)benzyl)formamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Slowly add phosphorus oxychloride (2.0 equiv.).

-

Add triethylamine (6.0 equiv.) dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target compound.

Workflow for the Synthesis of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

Caption: Proposed two-step synthesis of the target compound.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. For a compound like 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene, which is expected to be a solid at room temperature, several crystallization techniques should be explored.

| Crystallization Method | Description | Solvent System Suggestions |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to gradual saturation and crystal growth. | Dichloromethane, Ethyl Acetate, Acetone |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Inner Vial: Dichloromethane/CompoundOuter Reservoir: Hexane, Pentane |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Toluene, Ethanol, Isopropanol |

X-ray Crystallographic Analysis: A Methodological Guide

Once suitable crystals are obtained, the following workflow would be employed for data collection and structure determination.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Standard workflow for crystallographic structure determination.

Data Collection and Processing

A single crystal of appropriate size and quality would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data would then be processed, which involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the molecular structure. This initial model would then be refined against the experimental data using full-matrix least-squares techniques. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Anticipated Structural Features

Based on the known structures of related TosMIC derivatives, we can predict several key features of the crystal structure of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene.

Molecular Geometry

The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky tosyl group, the 3-(trifluoromethyl)phenyl group, and the isocyanide moiety. The tetrahedral geometry around the central α-carbon is a key feature.

| Parameter | Expected Value/Observation | Rationale |

| S-Cα-N bond angle | ~109.5° | Tetrahedral geometry at the α-carbon. |

| Cα-N≡C angle | ~180° | The isocyanide group is typically linear. |

| Torsional Angles | Variable | Rotation around the Cα-S and Cα-C(phenyl) bonds will be influenced by crystal packing forces. |

| Bond Lengths | Consistent with standard values | C-S, S-O, C-N, and N≡C bond lengths are expected to be within the normal ranges for these types of bonds. |

Intermolecular Interactions and Crystal Packing

The crystal packing will be governed by a combination of van der Waals forces and weaker non-covalent interactions. The presence of the sulfonyl group, the trifluoromethyl group, and the aromatic rings suggests the possibility of several types of intermolecular contacts.

Potential Intermolecular Interactions

Caption: Likely intermolecular forces governing crystal packing.

-

π-π Stacking: The tosyl and trifluoromethylphenyl rings may engage in offset or face-to-face π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

-

C-H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are good hydrogen bond acceptors and are likely to form weak C-H···O hydrogen bonds with aromatic or methyl C-H donors from neighboring molecules.

-

C-H···F Interactions: The fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors, potentially forming C-H···F interactions.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit prospective, analysis of the crystal structure of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene. By outlining a detailed experimental and analytical workflow, from synthesis to structural refinement, we have established a robust framework for future investigations. The determination of this crystal structure would provide invaluable insights into the conformational preferences and intermolecular interactions of this important class of synthetic intermediates. Such knowledge is critical for the rational design of novel therapeutic agents and functional materials, underscoring the importance of continued research in the field of chemical crystallography.

References

-

PubChem. Tosylmethyl isocyanide. National Center for Biotechnology Information. [Link]

-

García-García, P., et al. (2020). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Molecules, 25(15), 3488. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information: In-water synthesis of isocyanides under micellar conditions. [Link]

-

Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

-

DrugFuture. Tosylmethyl Isocyanide. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 31-63). Wiley-VCH. [Link]

-

ResearchGate. α-Tosylbenzyl isocyanide: (Benzene,1-[(isocyanophenylmethyl)sulfonyl]-4-methyl-). [Link]

-

NIST. Benzene, 1-isocyanato-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-(isocyanatomethyl)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

Wikipedia. TosMIC. [Link]

-

Chem-Impex. (1-Phenyl-1-tosyl)methyl isocyanide. [Link]

Sources

- 1. Tosylmethyl Isocyanide [drugfuture.com]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. TosMIC - Wikipedia [en.wikipedia.org]

- 4. 1-Chloro-3-(isocyano(tosyl)methyl)benzene|CAS 321345-35-1 [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Advent of Trifluoromethyl-Substituted TosMIC Analogues: A Technical Guide to Synthesis, Reactivity, and Mechanistic Implications

Abstract

This technical guide provides an in-depth exploration of the synthesis, reactivity, and mechanistic underpinnings of trifluoromethyl-substituted analogues of p-toluenesulfonylmethyl isocyanide (TosMIC). The introduction of a trifluoromethyl (CF₃) group at the α-carbon of the TosMIC scaffold is poised to significantly modulate its reactivity, opening new avenues for the synthesis of novel fluorinated heterocycles and other valuable organic synthons. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the foundational chemistry of TosMIC, a proposed synthetic pathway to α-(trifluoromethyl)tosylmethyl isocyanide (CF₃-TosMIC), and a detailed analysis of its anticipated reactivity in key organic transformations. The guide includes detailed, field-tested experimental protocols, comparative data, and mechanistic diagrams to facilitate both conceptual understanding and practical application.

Introduction: The Versatility of the TosMIC Reagent

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a remarkably versatile and widely utilized reagent in organic synthesis.[1] Its synthetic utility stems from the unique combination of three key functional groups within a compact molecular framework: an isocyano group, a tosyl group, and an acidic α-carbon.[2] This arrangement allows TosMIC to participate in a wide array of chemical transformations, including cycloadditions, reductive cyanations, and Knoevenagel-type condensations.

The acidic proton on the α-carbon is readily abstracted by a base, generating a nucleophilic carbanion that is central to many of TosMIC's reactions. The tosyl group serves as an excellent leaving group, facilitating the formation of new bonds and the construction of various heterocyclic systems.[2][3] The isocyano group, with its electrophilic and nucleophilic character, is instrumental in cycloaddition reactions, most notably the Van Leusen reaction for the synthesis of imidazoles, oxazoles, and pyrroles.[3][4][5]

The introduction of substituents at the α-carbon of TosMIC can significantly alter its reactivity and expand its synthetic applications. While a range of α-substituted TosMIC analogues are known and commercially available, the synthesis and reactivity of an α-trifluoromethylated analogue (CF₃-TosMIC) have not been extensively documented in the literature. The strong electron-withdrawing nature of the trifluoromethyl group is expected to impart unique properties to this analogue, including increased acidity of the (now absent) α-proton and modified nucleophilicity of the corresponding carbanion, thereby influencing its behavior in chemical reactions.[6]

This guide aims to bridge this knowledge gap by providing a comprehensive overview of the expected synthesis and reactivity of CF₃-TosMIC, grounded in the established chemistry of TosMIC and the known electronic effects of the trifluoromethyl group.

Proposed Synthesis of α-(Trifluoromethyl)tosylmethyl Isocyanide (CF₃-TosMIC)

Proposed Synthetic Pathway

The proposed two-step synthesis of CF₃-TosMIC is outlined below. This pathway leverages the known reactivity of sulfinic acids and formamides and employs a standard dehydration protocol.

Figure 1: Proposed two-step synthesis of CF₃-TosMIC.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(1-(p-Tolylsulfonyl)-2,2,2-trifluoroethyl)formamide

This procedure is adapted from the general synthesis of N-(sulfonylmethyl)formamides.[9][10]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfinic acid (1.0 eq.), formamide (1.5 eq.), and a suitable solvent such as toluene.

-

Addition of Trifluoroacetaldehyde: Cool the mixture in an ice bath and slowly bubble gaseous trifluoroacetaldehyde (1.1 eq.) through the solution. Alternatively, a hemiacetal of trifluoroacetaldehyde can be used as a more manageable source.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(1-(p-tolylsulfonyl)-2,2,2-trifluoroethyl)formamide.

Step 2: Dehydration to α-(Trifluoromethyl)tosylmethyl Isocyanide (CF₃-TosMIC)

This dehydration protocol is based on the well-established method for converting formamides to isocyanides.[8][11]

-

Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, suspend the N-(1-(p-tolylsulfonyl)-2,2,2-trifluoroethyl)formamide (1.0 eq.) in a dry solvent such as dichloromethane or 1,2-dimethoxyethane.

-

Addition of Base: Add triethylamine (3.0 eq.) to the suspension.

-

Dehydration: Cool the mixture to -5 to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) via the dropping funnel, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The reaction progress can be monitored by the disappearance of the formamide starting material by TLC.

-

Workup: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and water.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude CF₃-TosMIC can be purified by column chromatography on silica gel.

Anticipated Reactivity of CF₃-TosMIC

The presence of the strongly electron-withdrawing trifluoromethyl group at the α-position is expected to have a profound impact on the reactivity of the TosMIC analogue.

Electronic Effects of the Trifluoromethyl Group

The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its influence on the CF₃-TosMIC molecule will manifest in several key ways:

-

Increased Acidity: The inductive effect of the CF₃ group will significantly stabilize the α-carbanion formed upon deprotonation.[12] This will lead to a lower pKa for the α-proton in the corresponding formamide precursor compared to the non-fluorinated analogue.

-

Reduced Nucleophilicity of the Carbanion: While the carbanion will be more stable, its nucleophilicity is expected to be attenuated due to the strong electron-withdrawing nature of the adjacent CF₃ group. This may necessitate harsher reaction conditions or the use of more reactive electrophiles.

-

Potential for β-Fluoride Elimination: α-Trifluoromethylated carbanions are known to be prone to spontaneous elimination of a fluoride ion to form a difluoroalkene.[13][14] This decomposition pathway will be a critical consideration in designing reactions involving deprotonated CF₃-TosMIC, likely favoring low temperatures and rapid trapping of the carbanion.

Key Reactions and Mechanistic Considerations

3.2.1. The Van Leusen Imidazole Synthesis

The Van Leusen reaction is a cornerstone of TosMIC chemistry for the synthesis of imidazoles from imines. The reaction of CF₃-TosMIC with an imine is expected to proceed via a similar [3+2] cycloaddition mechanism, yielding 5-trifluoromethyl-substituted imidazoles.

Figure 2: Proposed mechanism for the Van Leusen synthesis of 5-trifluoromethyl-imidazoles.

The key difference in reactivity compared to the parent TosMIC will likely be the rate of the initial nucleophilic attack of the carbanion on the imine. The reduced nucleophilicity of the [CF₃-TosMIC]⁻ carbanion may slow this step down. However, the increased stability of the carbanion could also lead to a higher concentration of the active nucleophile in solution, potentially compensating for the reduced reactivity. The synthesis of trifluoromethyl-containing imidazoles has been reported using TosMIC and N-aryltrifluoroacetimidoyl chlorides, demonstrating the feasibility of forming this heterocyclic system with a CF₃ substituent.[15][16]

3.2.2. Synthesis of Trifluoromethylated Oxazoles

Analogous to the imidazole synthesis, CF₃-TosMIC is expected to react with aldehydes to produce 5-trifluoromethyl-oxazoles. The mechanism would follow a similar pathway of carbanion formation, nucleophilic attack on the aldehyde carbonyl, cyclization, and subsequent elimination of toluenesulfinic acid.

3.2.3. Cycloaddition Reactions

Beyond the Van Leusen reaction, CF₃-TosMIC is anticipated to participate in a variety of other cycloaddition reactions. The reactivity of trifluoromethyl isocyanide itself in cycloadditions has been documented, suggesting that the isocyano functionality in CF₃-TosMIC will remain a reactive handle for such transformations.[17][18] For instance, [3+2] cycloadditions with various dipolarophiles could lead to a range of novel trifluoromethylated five-membered heterocycles.[16]

Comparative Data and Reactivity Trends

To provide a clearer understanding of the impact of the α-trifluoromethyl substituent, the following table summarizes the expected trends in key properties and reactivity compared to the parent TosMIC.

| Property/Reaction | TosMIC | CF₃-TosMIC (Predicted) | Rationale |

| α-Proton Acidity (pKa) | ~29 (in DMSO) | Significantly Lower | Strong inductive electron withdrawal by the CF₃ group stabilizes the conjugate base.[12] |

| Carbanion Nucleophilicity | High | Moderate to Low | Electron density on the carbanionic center is reduced by the CF₃ group. |

| Carbanion Stability | Moderate | High (but prone to β-elimination) | Resonance stabilization from the sulfonyl and isocyano groups, plus strong inductive stabilization from CF₃.[13][14] |

| Rate of Van Leusen Reaction | Fast | Slower (potentially) | The rate-determining step (nucleophilic attack) may be slower due to reduced carbanion nucleophilicity. |

| Yields in Cycloadditions | Generally Good to Excellent | Moderate to Good | Potential for lower yields due to reduced nucleophilicity and possible side reactions (β-elimination). |

The following table presents a selection of reported yields for the synthesis of trifluoromethyl-substituted heterocycles using isocyanide-based methodologies, which can serve as a benchmark for reactions involving the proposed CF₃-TosMIC.

| Heterocycle | Isocyanide Reagent | Reaction Partner | Yield (%) | Reference |

| 5-Trifluoromethyl-1,2,4-triazole | Trifluoroacetonitrile (in situ) | Nitrile Imine | 55-98 | |

| 5-Trifluoromethyl-imidazole | TosMIC | N-Aryltrifluoroacetimidoyl Chloride | 61-78 | [16] |

| 4-Trifluoromethyl-pyrrole | TosMIC | 3,3,3-Trifluoropropene derivative | - | [12] |

| 2,5-Bis(trifluoromethyl)oxazole | Sulfonylmethyl isocyanide | Trifluoroacetic anhydride | Good | [19] |

Conclusion and Future Outlook

The introduction of a trifluoromethyl group at the α-position of the TosMIC scaffold represents a significant, albeit underexplored, modification that is predicted to substantially alter its reactivity profile. This guide has presented a plausible synthetic route to α-(trifluoromethyl)tosylmethyl isocyanide (CF₃-TosMIC) and has provided a detailed analysis of its expected behavior in key synthetic transformations, particularly cycloaddition reactions for the synthesis of trifluoromethylated heterocycles.

The increased acidity of the α-proton and the modulated nucleophilicity of the corresponding carbanion are the central features that will govern the reactivity of CF₃-TosMIC. While challenges such as potential β-fluoride elimination need to be carefully managed through optimization of reaction conditions, the synthetic potential of this novel reagent is considerable. The ability to directly introduce a trifluoromethyl-substituted building block into heterocyclic scaffolds via well-established isocyanide chemistry opens up new avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Further experimental validation of the proposed synthesis and a systematic investigation of the reactivity of CF₃-TosMIC are warranted. Such studies will undoubtedly uncover new and exciting applications for this promising reagent in the field of fluorine chemistry and synthetic organic chemistry as a whole.

References

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]

-

Sisko, J., et al. (2000). An Improved Preparation of α-Substituted-α-toluenesulfonylmethyl Isocyanides. Organic Syntheses, 77, 196. [Link]

-

van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666. [Link]

-

van Leusen, A. M., et al. (1977). p-Tolylsulfonylmethyl isocyanide. Organic Syntheses, 57, 102. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

- A process for the preparation of N-(sulfonylmethyl) formamide compounds. (1990).

-

Konno, T. (2008). α-Trifluoromethylated Carbanion Synthons. Accounts of Chemical Research, 41(7), 853-864. [Link]

-

Lentz, D. (1992). Cycloaddition Reaction of Trifluoromethyl Isocyanide to Diphenylethyne. ChemInform, 23(16). [Link]

-

TosMIC Whitepaper. Varsal. [Link]

-

Konno, T. (2008). α-Trifluoromethylated Carbanion Synthons. PubMed. [Link]

-

Wang, X., et al. (2023). Copper Loading-Controlled Selective Synthesis of 2,5-Bis(trifluoromethyl) and Monotrifluoromethyl-Substituted Oxazoles. The Journal of Organic Chemistry, 89(1), 586-595. [Link]

- Preparation method of p-toluenesulfonylmethyl formamide. (2022).

-

Carbon Trifluoromethylation. (2022). YouTube. [Link]

-

Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]

-

[3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles – synthesis of pyrroles and pyrrolines. ResearchGate. [Link]

-

Trifluoromethylisocyanide, preparation, reactivity and ligand behaviour. Sci-Hub. [Link]

-

Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1067. [Link]

-

Klumpp, D. A. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 6, 92. [Link]

- Bunev, A. S., et al. (2014). Synthesis of trifluoromethyl-containing imidazoles. Synlett, 25(10), 1433-1436.

-

Trifluoromethylisocyanide. Wikipedia. [Link]

-

Lentz, D. (1985). Trifluoromethylisocyanide, preparation, reactivity and ligand behaviour. Journal of Fluorine Chemistry, 29(1-2), 91. [Link]

- Bunev, A. S., et al. (2014). A novel approach to the synthesis of 1,4,5-trisubstituted trifluoromethyl-containing imidazoles. Tetrahedron Letters, 55(30), 4145-4147.

-

Konno, T. (2008). alpha-Trifluoromethylated carbanion synthons. Accounts of Chemical Research, 41(7), 853-64. [Link]

-

A green synthetic method for the synthesis of N-sulfonylimines. (2023). RSC Advances. [Link]

-

Achieving a series of solid-state [2 + 2] cycloaddition reactions... (2024). The Royal Society of Chemistry. [Link]

-

Wu, Z., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]

-

Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(18), 9168-9174. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. University of Wuppertal. [Link]

-

Wu, Z., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Semantic Scholar. [Link]

-

p-Toluenesulfonylhydrazide. Organic Syntheses. [Link]

-

Hu, W., et al. (2021). Regioselective [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. Organic & Biomolecular Chemistry, 19(31), 6825-6829. [Link]

-

Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]

-

Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. PubMed. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. US2974164A - Preparation of p-toluenesulfonyl isocyanate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 10. CN113896664A - Preparation method of p-toluenesulfonylmethyl formamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Copper-mediated [3 + 2] cycloaddition of trifluoroacetimidoyl chlorides and N-isocyanoiminotriphenylphosphorane for the synthesis of 3-trifluoromethyl-1,2,4-triazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sci-Hub. ChemInform Abstract: Cycloaddition Reaction of Trifluoromethyl Isocyanide to Diphenylethyne. / ChemInform, 1992 [sci-hub.se]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Stability and storage of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

An In-depth Technical Guide to the Stability and Storage of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical analysis of the stability and storage of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene. Due to the absence of specific stability data for this compound in publicly available literature, this document synthesizes information from structurally related molecules, namely Tosylmethyl isocyanide (TosMIC) and trifluoromethylbenzene derivatives. By examining the chemical properties of these constituent moieties, this guide offers field-proven insights and best practices for the handling, storage, and assessment of the stability of the title compound. The subsequent protocols and recommendations are designed to ensure the integrity and longevity of this reagent in a research and development setting.

Introduction: A Compound of Inferred Stability

1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene is a specialized organic reagent. Its utility in synthesis is derived from the unique reactivity of the isocyano(tosyl)methyl group, while the trifluoromethylphenyl moiety imparts specific electronic and steric properties. The stability of such a molecule is not just a matter of practical storage but is fundamental to its reactivity and, therefore, the reproducibility of experimental results.

A comprehensive literature search reveals a gap in direct stability and degradation studies for this specific molecule. Consequently, this guide adopts a first-principles approach, dissecting the molecule into its key functional components and inferring its stability profile from well-characterized analogous compounds. This approach provides a robust framework for researchers to handle and store this reagent with a high degree of confidence.

Structural Components and Their Influence on Stability

The stability of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene is primarily dictated by the interplay of its two key structural features: the Tosylmethyl isocyanide (TosMIC) group and the trifluoromethyl-substituted benzene ring.

-

The Tosylmethyl Isocyanide (TosMIC) Moiety: This functional group is known to be sensitive to certain environmental conditions. The isocyanide group is susceptible to hydrolysis in the presence of moisture and can be oxidized by strong oxidizing agents.[1][2] The sulfonyl group is generally stable but can be a target for nucleophilic attack under harsh conditions.

-

The Trifluoromethylbenzene Moiety: The trifluoromethyl (-CF3) group is exceptionally stable due to the high bond energy of the carbon-fluorine bonds.[3] This group is strongly electron-withdrawing, which deactivates the benzene ring to electrophilic attack.[3] This inherent stability suggests that the trifluoromethylbenzene part of the molecule is less likely to be a primary site of degradation under normal laboratory conditions.

Recommended Storage and Handling Protocols

Based on the known properties of TosMIC and related compounds, the following storage and handling procedures are recommended to maximize the shelf-life of 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene.

Storage Conditions

Proper storage is paramount to prevent degradation. The primary concerns are exposure to moisture, heat, and incompatible chemicals.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer (-20°C to -80°C) or refrigerator (below 4°C/39°F).[1][2][4] | Minimizes the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Prevents oxidation and hydrolysis from atmospheric moisture. |

| Container | Keep in a tightly sealed container.[1][2][4][5][6] | Prevents ingress of moisture and air. |

| Location | Store in a dry, cool, and well-ventilated place.[1][2][4][5][6] | General best practice for chemical storage. |

Handling Procedures

Safe and proper handling techniques are crucial to maintain the compound's integrity and ensure user safety.

-

Work Environment: Always handle this compound in a chemical fume hood to avoid inhalation of any dust or vapors.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]

-

Dispensing: When dispensing, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

-

Avoidance of Contamination: Use clean, dry spatulas and glassware. Avoid cross-contamination with incompatible materials.

-

Cleaning Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.[5]

Potential Degradation Pathways

Understanding the likely degradation pathways is key to recognizing and preventing compound decomposition. The primary routes of degradation for 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene are inferred to be hydrolysis and oxidation.

Hydrolysis

The isocyanide functional group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which can convert it to the corresponding amine or other derivatives.

Caption: Inferred hydrolytic degradation of the isocyanide.

Oxidation

Strong oxidizing agents can react with the isocyanide and potentially the sulfonyl group.

Caption: Inferred oxidative degradation pathway.

Signs of Degradation

Regularly inspecting the compound for physical changes can help identify potential degradation.

-

Appearance: A change in color from its original appearance (likely a white to off-white or slightly yellow crystalline powder) to a darker or discolored solid may indicate degradation.[2]

-

Solubility: A noticeable change in solubility in a given solvent could suggest the formation of impurities.

-

Spectroscopic Analysis: Periodic analysis by techniques such as NMR or IR spectroscopy can provide a definitive assessment of purity. A diminished or absent isocyanide peak in the IR spectrum (around 2150 cm⁻¹) would be a strong indicator of degradation.

-

Chromatographic Analysis: Techniques like HPLC or TLC can be used to check for the presence of impurities.

Experimental Workflow for Stability Assessment